molecular formula C3H7NO2 B026788 Isopropyl nitrite CAS No. 541-42-4

Isopropyl nitrite

Cat. No.: B026788
CAS No.: 541-42-4
M. Wt: 89.09 g/mol
InChI Key: SKRDXYBATCVEMS-UHFFFAOYSA-N
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Description

Isopropyl nitrite (CAS 541-42-4), an alkyl nitrite with the formula (CH₃)₂CHONO, is a volatile, flammable liquid with a boiling point of ~40°C . It is primarily used as a solvent, reagent in organic synthesis, and recreational inhalant ("poppers") due to its vasodilatory effects. Key applications include:

  • Industrial: Solvent extraction, alkylation agent, and petroleum additive .
  • Recreational: Smooth muscle relaxant for facilitating anal intercourse in the LGBTQ+ community .

Its toxicity profile includes risks of methemoglobinemia and retinal maculopathy .

Preparation Methods

Sodium Nitrite–Hydrochloric Acid Method

Reagents and Reaction Stoichiometry

This method utilizes sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to generate nitrous acid (HNO₂) in situ, which subsequently reacts with isopropyl alcohol. A molar ratio of 1:1.2 for isopropyl alcohol to NaNO₂ is optimal, as excess nitrite minimizes side reactions such as oxidation to acetone1 . The reaction proceeds via the following pathway:

(CH₃)₂CHOH + HNO₂ → (CH₃)₂CHONO + H₂O\text{(CH₃)₂CHOH + HNO₂ → (CH₃)₂CHONO + H₂O}

Hydrochloric acid serves dual roles as a proton donor and dehydrating agent, shifting the equilibrium toward nitrite formation .

Procedural Details

  • Cooling Phase : Pre-cool isopropyl alcohol and concentrated HCl to 0–5°C in an ice-salt bath to suppress thermal decomposition of HNO₂1 .

  • Acid-Alcohol Mixing : Gradually add HCl to the alcohol under vigorous stirring to prevent localized overheating. The mixture remains colorless initially but turns pale yellow upon HNO₂ generation1.

  • Nitrite Addition : Introduce a saturated NaNO₂ solution (23 g in 30 mL H₂O) dropwise over 20–30 minutes. A milky emulsion forms, accompanied by nitrogen dioxide (NO₂) gas evolution1 .

  • Product Isolation : Transfer the mixture to a separatory funnel, where this compound separates as the upper organic layer. Washing with 5% NaHCO₃ neutralizes residual acid, followed by drying over anhydrous K₂CO₃1 .

Yield Optimization

  • Temperature Control : Maintaining the reaction below 10°C improves yield from 60% to 76% by reducing hydrolysis and NO₂-mediated decomposition1 .

  • Dropwise Addition : Slow addition of NaNO₂ (1–2 drops/sec) prevents exothermic spikes, as evidenced by a 15% yield increase compared to bulk addition .

Table 1: Yield Dependence on Reaction Temperature

Temperature (°C)Yield (%)Decomposition Byproducts (%)
0–576<5
10–156812
20–254532

Nitrosylsulfuric Acid Method

Reagent Synthesis

Nitrosylsulfuric acid (HNO₅S), prepared by reacting sodium metabisulfite (Na₂S₂O₅) with nitric acid (HNO₃) in acetic acid, serves as the nitrosating agent2:

Na₂S₂O₅ + 4HNO₃ → 2HNO₅S + 2NaNO₃ + H₂O\text{Na₂S₂O₅ + 4HNO₃ → 2HNO₅S + 2NaNO₃ + H₂O}

This method circumvents sodium nitrite, making it preferable in regions with restricted NaNO₂ availability2.

Reaction Protocol

  • Nitrosylsulfuric Acid Preparation : Combine 117 g of HNO₅S with chilled isopropanol (−10°C) in a jacketed reactor. The exothermic reaction (ΔH = −89 kJ/mol) requires active cooling to maintain −5°C2.

  • Quenching : After 1 hour, pour the mixture into ice water (1:3 v/v) to hydrolyze excess HNO₅S. This compound partitions into the organic phase, which is separated and dried over MgSO₄2.

Challenges and Mitigations

  • Thermal Decomposition : Above 10°C, this compound undergoes rapid degradation:

    (CH₃)₂CHONO → (CH₃)₂CO + NO↑\text{(CH₃)₂CHONO → (CH₃)₂CO + NO↑}

    Implementing a cryostatic bath (−5°C) limits acetone formation to <8%2.

  • Gas Evolution : NO₂ release necessitates scrubbing with 10% NaOH to prevent atmospheric contamination2.

Sulfuric Acid–Sodium Nitrite System

Reaction Mechanism

Concentrated sulfuric acid (H₂SO₄) protonates NaNO₂, generating nitrosonium ions (NO⁺), which react with isopropyl alcohol:

(CH₃)₂CHOH + NO⁺ → (CH₃)₂CHONO + H⁺\text{(CH₃)₂CHOH + NO⁺ → (CH₃)₂CHONO + H⁺}

This method, detailed in the York University protocol , achieves 40–50 mL yields per batch.

Critical Parameters

  • Acid Concentration : 18 M H₂SO₄ maximizes NO⁺ concentration, but exceeding 20 M promotes sulfonation side reactions .

  • Mixing Speed : Mechanical stirring at 200–300 rpm ensures homogeneous NO⁺ distribution, improving yield by 22% compared to manual stirring .

Table 2: Effect of H₂SO₄ Concentration on Yield

H₂SO₄ Concentration (M)Yield (%)Sulfonation Byproducts (%)
15583
18697
204518

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advancements employ tubular reactors with in-line chillers (−10°C) and automated pH control. This setup reduces reaction time from 2 hours to 12 minutes while maintaining 72% yield .

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterNaNO₂–HCl1 HNO₅S2H₂SO₄–NaNO₂
Yield (%)766369
Reaction Time (h)1.52.01.0
Byproduct Formation (%)5127
ScalabilityHighModerateHigh

Scientific Research Applications

Chemical and Environmental Applications

1.1 Combustion Enhancer

Isopropyl nitrite is utilized as an additive in fuels, particularly in diesel engines, to improve ignition behavior. Studies have shown that iPrONO can enhance the combustion efficiency of ethanol and methanol blends by acting as a stable intermediate during pyrolysis reactions, which leads to the formation of more reactive species at elevated temperatures .

1.2 Atmospheric Chemistry

In atmospheric studies, this compound serves as a precursor for hydroxyl (OH) radicals, which are crucial for the degradation of various atmospheric pollutants. Research indicates that photolysis of alkyl nitrites, including iPrONO, generates significant amounts of nitrogen oxides (NOx), contributing to secondary organic aerosol formation . This process underscores its role in atmospheric chemistry and pollution dynamics.

ApplicationMechanism/EffectReference
Combustion EnhancerImproves ignition behavior in diesel engines
Atmospheric ChemistryGenerates OH radicals and NOx through photolysis

Biological and Medical Applications

2.1 Central Nervous System Effects

This compound has been studied for its effects on the central nervous system (CNS). Research indicates that iPrONO may exhibit dopaminergic activity, influencing locomotor activity in animal models. In experiments with rats, administration of this compound resulted in increased locomotor activity, suggesting potential psychostimulant effects mediated through dopamine receptors .

2.2 Potential Toxicity

Despite its applications, this compound poses risks of neurotoxicity. A study investigating retinal neurotoxicity found that inhalation exposure could lead to adverse effects; however, the morphological changes observed were not clinically significant . This highlights the importance of understanding both the therapeutic potential and risks associated with iPrONO.

ApplicationMechanism/EffectReference
CNS EffectsIncreases locomotor activity via dopaminergic pathways
Neurotoxicity PotentialInhalation may lead to retinal neurotoxicity

Case Studies

3.1 Combustion Studies

A molecular beam mass-spectrometric study demonstrated that this compound remains stable up to 490 K and participates in complex reaction schemes during combustion processes. The findings indicated that iPrONO plays a significant role as an intermediate that influences the formation of various combustion products .

3.2 Toxicological Assessments

In toxicological assessments, the effects of this compound on gastric acid secretion were evaluated alongside its potential to form carcinogenic N-nitroso compounds. The study concluded that while there was no significant increase in N-nitroso concentrations with omeprazole treatment, further research is necessary to fully understand the implications of iPrONO exposure in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Alkyl Nitrites

Chemical and Physical Properties

Property Isopropyl Nitrite Amyl Nitrite (Pentyl) Isobutyl Nitrite Butyl Nitrite
Formula C₃H₇NO₂ C₅H₁₁NO₂ C₄H₉NO₂ C₄H₉NO₂
Boiling Point (°C) 40 97–99 68 78
Bioavailability (inhaled) 43% Unknown Unknown Unknown
Metabolite Isopropanol Pentanol Isobutanol Butanol
Key References

Notes:

  • Volatility : Lower molecular weight nitrites (e.g., isopropyl) vaporize faster, enabling rapid inhalation effects .
  • Decomposition : this compound decomposes via pyrolysis at 130–160°C, producing acetaldehyde and nitric oxide .

Physiological Effects and Risks

Parameter This compound Amyl Nitrite Isobutyl Nitrite
Onset of Action 15 seconds 15 seconds 15 seconds
Duration of Action 30 sec – 5 min 30 sec – 5 min 30 sec – 5 min
Retinal Toxicity High (maculopathy) Low Moderate
Methemoglobinemia Risk Moderate Low Moderate
Key References

Key Findings :

  • Eye Damage : this compound is strongly linked to temporary or permanent maculopathy due to photoreceptor layer disruption . In contrast, amyl nitrite users report fewer ocular side effects .
  • Drug Interactions : All alkyl nitrites interact with PDE-5 inhibitors (e.g., sildenafil), causing life-threatening hypotension .

Regulatory and Market Status

Compound Australia (TGA, 2020) EU Status (2024) New Zealand Proposal
This compound Schedule 10 (banned) Legal (post-2007) Prescription-only
Amyl Nitrite Schedule 3 (pharmacy) Restricted Prescription-only
Isobutyl Nitrite Schedule 4 (prescription) Banned (2007) Not addressed
Key References

Regulatory Trends :

  • EU : Isobutyl nitrite was banned in 2007, shifting recreational use to this compound .

Biological Activity

Isopropyl nitrite, a member of the alkyl nitrite family, has garnered attention for its biological activity, particularly its vasodilatory effects and potential therapeutic applications. This article delves into the compound's biological mechanisms, pharmacological effects, safety concerns, and relevant case studies.

This compound (C₃H₇NO₂) is a colorless liquid with a characteristic odor. It is primarily used recreationally as a "poppers" substance but has also been explored for medical applications. The compound acts as a nitric oxide donor, leading to vasodilation and smooth muscle relaxation.

The primary mechanism through which this compound exerts its biological effects involves the release of nitric oxide (NO) upon inhalation. This process occurs as follows:

  • Inhalation : When this compound is inhaled, it rapidly releases NO.
  • Activation of Guanylate Cyclase : NO binds to the heme group of guanylate cyclase, stimulating the conversion of GTP to cGMP.
  • Smooth Muscle Relaxation : Increased levels of cGMP lead to relaxation of vascular smooth muscle and subsequent vasodilation.

This mechanism underlies its use in treating conditions like angina pectoris and hypertension, although such applications are less common today due to safety concerns associated with recreational use .

Pharmacological Effects

This compound has several notable pharmacological effects:

  • Vasodilation : It induces rapid relaxation of blood vessels, lowering blood pressure and increasing blood flow to tissues.
  • Antidotal Properties : Similar to amyl nitrite, this compound has been investigated for its ability to treat cyanide poisoning by converting ferrous hemoglobin to ferric hemoglobin, thereby binding cyanide and preventing cellular respiration disruption .
  • Potential Side Effects : Users may experience headaches, dizziness, and in severe cases, loss of consciousness or respiratory failure due to hypoxia caused by excessive NO levels .

Safety Concerns

While this compound can be beneficial in controlled settings, its recreational use poses significant risks:

  • Skin Irritation : Direct contact can cause burns.
  • Vision Loss : Reports have linked frequent use to temporary or permanent vision impairment .
  • Toxicity : High doses can lead to methemoglobinemia, where hemoglobin is unable to carry oxygen effectively .

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of this compound:

StudyFindings
Soderberg et al. (2000)Demonstrated that inhalation of nitrites modulates nitric oxide synthase expression in macrophages .
Chemistry World (2021)Discussed the historical use and modern implications of alkyl nitrites in medicine and recreational contexts .
PMC Article (2007)Reviewed the pharmacologic actions of nitrites and their potential therapeutic uses in ischemic heart disease .

Q & A

Basic Research Questions

Q. What experimental parameters are critical for studying the thermal decomposition of isopropyl nitrite (IPN) in gas-phase systems?

Answer:

  • System Design : Use a static reactor with controlled temperature (130–160°C) and inert gas (e.g., CF4) to maintain constant pressure (~0.9 atm) .
  • Product Monitoring : Quantify acetaldehyde (AcH) via gas chromatography or FTIR, as AcH is a primary product of IPN pyrolysis. Suppress competing reactions by adding NO to isolate reaction pathways .
  • Pressure Effects : Vary total pressure to distinguish homogeneous (gas-phase) vs. heterogeneous (surface-mediated) decomposition. For example, acetone (M2K) formation is vessel-dependent (S/V ratio) due to surface interactions .

Q. What safety protocols are essential for synthesizing and handling this compound in laboratory settings?

Answer:

  • Temperature Control : Conduct reactions in ice baths to minimize decomposition to nitrogen oxides. Use cold reagents to reduce vapor formation .
  • Containment : Perform syntheses in sealed separatory funnels to limit exposure to volatile nitrites. Ensure fume hoods are used to prevent inhalation risks, as IPN promotes vasodilation and may cause headaches .
  • Ventilation : Monitor NOx byproducts, which require scrubbing systems to avoid occupational exposure .

Advanced Research Questions

Q. How can hydroxyl radical (OH) quantum yields from IPN photolysis be accurately measured, and what factors influence variability?

Answer:

  • Scavenging Technique : Use CF3CF=CF2 to trap OH radicals, with FTIR analysis of CF3CFO and CF2O formation rates. Maintain 1 atm air and 296±2 K to replicate atmospheric conditions .
  • Wavelength Dependence : Irradiate IPN between 300–425 nm. Cross-section data (UV-vis/IR) must be calibrated to account for wavelength-specific photolysis rates .
  • NO Interference : Test with/without added NO (up to 3×10<sup>14</sup> molecules/cm<sup>3</sup>). IPN photolysis inherently generates NO, but external NO does not alter OH yields .

Q. What methodologies resolve contradictions in reported rate constants for IPN decomposition under varying conditions?

Answer:

  • Kinetic Analysis : Use Arrhenius parameters (e.g., k1 = 10<sup>16.2±0.4</sup> exp[-41.0±0.8 kcal/mol/RT]) to compare studies. Discrepancies arise from pressure effects (e.g., CF4 vs. isobutane) or vessel geometry .
  • Isotopic Tracers : Deploy deuterated IPN (e.g., IPN-d7) to trace hydrogen abstraction pathways in oxidation flow reactors. This clarifies branching ratios between competing reactions (e.g., HNO elimination vs. radical recombination) .

Q. How do heterogeneous reactions influence IPN decomposition mechanisms, and how can they be experimentally distinguished?

Answer:

  • Surface vs. Gas-Phase : Compare rates in spherical vs. tubular reactors. For example, acetone formation (M2K) is vessel-dependent due to HNO elimination on surfaces, while acetaldehyde (AcH) arises purely from gas-phase O-N bond cleavage .
  • Additive Studies : Introduce radical scavengers (e.g., isobutane) to quantify trapping efficiency. A 25% reduction in AcH with isobutane indicates partial radical interception .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for reconciling conflicting toxicological data on IPN exposure?

Answer:

  • Meta-Analysis : Pool data from in vitro/vivo studies using fixed/random-effects models. Prioritize studies with quantified NOx byproducts and controlled exposure durations .
  • Dose-Response Modeling : Apply benchmark dose (BMD) software for non-linear responses (e.g., methemoglobinemia risk). Use Akaike’s criterion to select optimal models .

Q. How can researchers address variability in IPN-driven OH radical yields across different atmospheric models?

Answer:

  • Sensitivity Analysis : Vary input parameters (e.g., solar flux, NOx levels) in box models to identify dominant factors. IPN’s OH yield (Φ=0.54±0.07) is robust to NO concentration but sensitive to humidity .
  • Inter-laboratory Comparisons : Cross-validate results using standardized protocols (e.g., EPA IRIS guidelines) to ensure reproducibility .

Properties

IUPAC Name

propan-2-yl nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-3(2)6-4-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRDXYBATCVEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)ON=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052191
Record name Isopropyl nitrite
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Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

541-42-4
Record name Isopropyl nitrite
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Record name Isopropyl nitrite
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Record name Nitrous acid, 1-methylethyl ester
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Record name Isopropyl nitrite
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Record name Isopropyl nitrite
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Record name ISOPROPYL NITRITE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Isopropyl nitrite
Isopropyl nitrite

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